molecular formula C16H15NO3 B11847867 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one CAS No. 27296-62-4

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B11847867
CAS No.: 27296-62-4
M. Wt: 269.29 g/mol
InChI Key: ANXGKINJKIYWON-UHFFFAOYSA-N
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Description

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound with a unique structure that combines elements of chromene and pyridine. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Properties

CAS No.

27296-62-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C16H15NO3/c1-3-5-17-6-4-11-12(9-17)16(19)20-14-8-10(2)7-13(18)15(11)14/h1,7-8,18H,4-6,9H2,2H3

InChI Key

ANXGKINJKIYWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(CN(CC3)CC#C)C(=O)OC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is its antimicrobial properties. Research indicates that compounds with similar structures often exhibit activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives related to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited comparable efficacy to established antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, indicating their potential as alternative antimicrobial agents in clinical settings .

CompoundBacterial StrainMIC (µg/mL)Comparison with Ampicillin
AStaphylococcus aureus100Comparable
BEscherichia coli15050% of ampicillin
CStaphylococcus aureus200Less effective

Anticancer Properties

In addition to its antimicrobial applications, this compound has shown promise in cancer research. Studies have indicated that chromeno-pyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxic effects of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one on different cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 20 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54918Cell cycle arrest

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

In vitro studies involving neuronal cell cultures exposed to oxidative stress revealed that treatment with 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one significantly reduced cell death and maintained cellular integrity compared to untreated controls.

TreatmentCell Viability (%)
Control45
Compound Treatment85

Mechanism of Action

The mechanism of action of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and pyridine derivatives, such as:

  • 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
  • 8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
  • 10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Uniqueness

The uniqueness of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a derivative of chromeno-pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate propargylic alcohols and 4-hydroxy-1-methylquinolin-2(1H)-one. The reaction conditions can significantly influence the yield and purity of the final product. For instance, acid-catalyzed tandem reactions have been shown to effectively produce various pyrano[3,2-c]quinolone derivatives, which can be further transformed into the target compound through specific modifications .

Synthesis Overview

StepReaction TypeReagentsYield (%)
1Friedel-Crafts alkylationPropargylic alcohols with 4-hydroxy-1-methylquinolin-2(1H)-oneModerate to high
2CyclizationAcid catalyst (e.g., CuOTf)Variable depending on conditions

The biological activity of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. It has been reported to exhibit significant effects on amyloid-beta levels in preclinical models, indicating potential neuroprotective properties .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. For example, modifications in the structure have been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy appears to correlate with structural features such as substituent length and type .

Case Studies

  • Neuroprotective Effects : In a study involving Tg2576 mice, treatment with the compound resulted in improved cognitive function as measured by contextual fear-conditioning tests. This suggests its potential role in mitigating cognitive deficits associated with Alzheimer's disease .
  • Antibacterial Efficacy : A series of synthesized derivatives were evaluated for their antibacterial activity, revealing that specific structural modifications led to significant increases in potency against various bacterial strains. The results indicated a structure-activity relationship where certain functional groups enhanced lipophilicity and interaction with bacterial membranes .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionObserved EffectReference
NeuroprotectionTg2576 mice (Alzheimer's model)Improved cognitive function
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialBacillus subtilisEnhanced activity

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